
1,2,3,4-Tetrahydrocarbazole
Overview
Description
1,2,3,4-Tetrahydrocarbazole is a tricyclic aromatic compound consisting of a five-membered pyrrole ring fused with a benzene ring on one side and a cyclohexane ring on the other side . This structure is prevalent in various natural products and biologically active compounds . The compound has garnered significant attention in medicinal chemistry due to its wide range of potential pharmacological activities, including anti-Alzheimer, antimicrobial, hypoglycemic, antifungal, anticancer, antipsychotic, antiemetic, and anti-inflammatory properties .
Preparation Methods
1,2,3,4-Tetrahydrocarbazole can be synthesized through several methods, with the Fischer indole synthesis being the most common . This method involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The reaction can be carried out using conventional heating, microwave irradiation, or catalytic methods to improve yield and reduce reaction time . Industrial production methods often utilize these approaches to achieve efficient synthesis on a larger scale .
Chemical Reactions Analysis
1,2,3,4-Tetrahydrocarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can yield dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium . Major products formed from these reactions include various carbazole and dihydrocarbazole derivatives .
Scientific Research Applications
Pharmacological Applications
THCz derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Key applications include:
- Antimicrobial Activity : THCz has shown efficacy against various bacterial and fungal strains. Studies indicate that certain derivatives possess significant antibacterial and antifungal properties, suggesting potential use in treating infections .
- Anticancer Properties : Research has demonstrated that THCz compounds can be cytotoxic to cancer cells. For instance, derivatives have been screened for their ability to inhibit cancer cell proliferation, with some showing promising results against specific cancer types .
- Cognitive Enhancement : Recent studies have explored THCz derivatives as cognitive enhancers, indicating potential benefits in treating neurodegenerative diseases like Alzheimer's .
- Antidiabetic Effects : Some THCz derivatives have been investigated for their antidiabetic properties, particularly in managing Type II diabetes through mechanisms that may involve insulin sensitivity improvement .
- Psychotropic Effects : THCz has been noted for its antipsychotic activity, making it a candidate for developing treatments for mental health disorders .
Case Study 1: Anticancer Activity
A study conducted on various THCz derivatives assessed their cytotoxic effects on different cancer cell lines. The results indicated that certain substitutions on the THCz scaffold significantly enhanced anticancer activity, with IC50 values in the low micromolar range for some compounds .
Case Study 2: Cognitive Enhancers
A recent investigation into THCz derivatives revealed their potential as cognitive enhancers. The study involved behavioral assays in rodent models demonstrating improved memory and learning capabilities following treatment with specific THCz compounds .
Case Study 3: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of THCz derivatives found that specific modifications led to increased activity against resistant bacterial strains. The study highlighted the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrocarbazole involves its interaction with various molecular targets and pathways. For instance, its anti-Alzheimer activity is attributed to its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes . Its anticancer activity is associated with the induction of apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocarbazole is unique compared to other similar compounds due to its tricyclic structure and diverse pharmacological activities . Similar compounds include:
Carbazole: A structurally related compound with a similar aromatic framework but lacking the cyclohexane ring.
Dihydrocarbazole: A reduced form of carbazole with similar biological activities.
These compounds share some pharmacological properties but differ in their structural features and specific activities .
Biological Activity
1,2,3,4-Tetrahydrocarbazole (THCz) is a tricyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of THCz, including its pharmacological effects, synthesis methods, and relevant research findings.
Structural Overview
This compound consists of a fused aromatic structure featuring a five-membered pyrrole ring and a cyclohexane ring. Its unique molecular configuration contributes to its reactivity and interaction with various biological targets.
Pharmacological Activities
THCz and its derivatives have been investigated for a wide range of pharmacological activities:
- Antimicrobial Activity : THCz exhibits significant antibacterial and antifungal properties. Studies have shown that THCz derivatives can inhibit the growth of various microbial strains, making them potential candidates for developing new antimicrobial agents .
- Anticancer Activity : Research indicates that THCz compounds possess cytotoxic effects against several cancer cell lines. They have been screened for their ability to suppress tumor growth and induce apoptosis in cancer cells .
- Neuroprotective Effects : THCz has been reported to inhibit acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. This inhibition may contribute to reducing plaque formation associated with neurodegenerative disorders .
- Antidiabetic Properties : Some THCz derivatives show promise in managing type II diabetes by modulating glucose levels and enhancing insulin sensitivity .
- Antinociceptive Activity : THCz has demonstrated potential in pain relief through various mechanisms, indicating its utility in developing analgesic medications .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Borsche-Drechsel Cyclization : This method involves the acid-catalyzed rearrangement of cyclohexanone phenylhydrazone to yield THCz .
- Fischer-Indole Synthesis : A common approach where substituted cyclohexanones react with phenyl hydrazines under acidic conditions to form THCz derivatives .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various THCz derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
THCz Derivative A | 20 | 30 |
THCz Derivative B | 10 | 25 |
THCz Derivative C | 50 | 40 |
Anticancer Studies
In vitro studies on the cytotoxic effects of THCz derivatives revealed significant activity against human breast cancer cell lines (MCF-7). The IC50 values ranged from 15 to 30 µM, indicating substantial potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic methods for preparing 1,2,3,4-tetrahydrocarbazole (THCz), and how do reaction conditions influence yield?
The Fischer indole synthesis is the most widely used method. For example:
- Borsche-Drechsel cyclization : Cyclohexanone phenylhydrazone undergoes acid-catalyzed rearrangement (e.g., HCl or acetic acid) to yield THCz with ~95% efficiency under reflux conditions .
- Löffler-Ginsburg method : Thermal cyclization of 2-cyclohexanone oximes in ethanol/water achieves moderate yields (~80%) .
- VB1-catalyzed synthesis : Thiamine hydrochloride (VB1) in ethanol enables a mild, eco-friendly route with >90% yields. Substituent effects (e.g., electron-donating/-withdrawing groups on phenylhydrazine) significantly alter reaction rates and yields .
Key variables : Acid strength, temperature (reflux vs. microwave), and substituent electronic effects.
Q. How does the molecular structure of THCz influence its reactivity in electrophilic substitution reactions?
THCz’s tricyclic scaffold (pyrrole fused to benzene and cyclohexane rings) confers unique reactivity:
- Aromaticity : The indole-like pyrrole ring directs electrophiles to the para and ortho positions of the nitrogen atom .
- Steric effects : The saturated cyclohexane ring creates steric hindrance, modulating access to reactive sites .
- Basicity : The nitrogen atom acts as a Lewis base, facilitating reactions like Friedel-Crafts alkylation .
Q. What pharmacological activities have been reported for THCz derivatives?
THCz derivatives exhibit:
- Antidiabetic activity : Hypoglycemic and hypolipidemic effects in type II diabetes models (e.g., via PPARγ modulation) .
- Anticancer potential : Cytotoxicity against cancer cell lines through kinase inhibition .
- Antimicrobial properties : Activity against bacterial and fungal pathogens via membrane disruption .
Advanced Research Questions
Q. How can microwave irradiation or mechanochemical methods optimize THCz synthesis?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 140°C, 100 W irradiation achieves 80% yield for nitro/methoxy-substituted THCz) .
- Mechanochemical approaches : Ball milling enables solvent-free Fischer indolization, improving sustainability and scalability .
Advantages : Enhanced energy efficiency, reduced side reactions, and compatibility with sensitive functional groups.
Q. How do substituent effects on phenylhydrazine or cyclohexanone impact regioselectivity in THCz synthesis?
- Electron-withdrawing groups (e.g., NO₂) : Accelerate cyclization via increased hydrazone electrophilicity, favoring para-substitution (e.g., 6-nitro-THCz) .
- Electron-donating groups (e.g., OCH₃) : Slow reactions but improve yields by stabilizing intermediates. For example, 6-chloro-THCz is synthesized in 98% yield using 4-chlorophenylhydrazine .
Q. What analytical techniques are critical for resolving structural ambiguities in substituted THCz derivatives?
- X-ray crystallography : Determines torsion angles (e.g., C9-N1-C8-C7 = -175.3°) to confirm ring puckering and substituent orientation .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes regioselectivity in substituted derivatives (e.g., J-coupling for para vs. ortho substitution) .
- HPLC-MS : Validates purity and identifies byproducts in complex reactions (e.g., Friedel-Crafts acylations) .
Q. How can contradictory data on THCz bioactivity be reconciled across studies?
Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., alkyl vs. aryl groups at C9) alter receptor binding .
- Assay conditions : Varying cell lines or in vivo models (e.g., PPARγ activation in adipocytes vs. hepatocytes) .
- Purity : Impurities from multi-step syntheses (e.g., spirobyproducts) may skew results .
Recommendations : Standardize assay protocols and validate compound purity via HPLC before biological testing.
Q. What strategies improve the sustainability of THCz synthesis?
- Catalyst recycling : VB1 retains >90% efficiency after 3 cycles .
- Solvent-free mechanochemistry : Eliminates toxic solvents (e.g., ethanol) .
- Flow chemistry : Continuous processing reduces waste and enhances scalability for high-throughput applications .
Q. How do computational models predict the bioactivity of novel THCz derivatives?
- Docking studies : Simulate interactions with targets like PPARγ or kinases to prioritize synthetic targets .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with hypoglycemic activity .
Q. What are the challenges in synthesizing spiro- or annulated THCz derivatives?
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLNOVWDVMWTOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240969 | |
Record name | 1,2,3,4-Tetrahydrocarbazole | |
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Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1,2,3,4-Tetrahydrocarbazole | |
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CAS No. |
942-01-8 | |
Record name | 1,2,3,4-Tetrahydrocarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3,4-Tetrahydrocarbazole | |
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Record name | 942-01-8 | |
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Record name | 1,2,3,4-Tetrahydrocarbazole | |
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Record name | 1,2,3,4-tetrahydrocarbazole | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE | |
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Retrosynthesis Analysis
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